molecular formula C26H27N3O2 B5881698 METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE

METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE

Cat. No.: B5881698
M. Wt: 413.5 g/mol
InChI Key: KWWWGENGLPHXOK-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE is a complex organic compound with the molecular formula C26H27N3O2 and a molecular weight of 413.524 g/mol . This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a benzoate ester. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE typically involves the following steps:

Chemical Reactions Analysis

METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-31-26(30)24-14-12-21(13-15-24)20-27-29-18-16-28(17-19-29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,25H,16-19H2,1H3/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWGENGLPHXOK-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.